(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol
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Description
(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H19N5O and its molecular weight is 225.296. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- The compound has been explored in the synthesis of various derivatives. For instance, 4-Amino-5-aminomethyl-1,2,3-triazoles have been synthesized by reducing corresponding cyanotriazoles, which are obtained from reactions involving compounds like (1R,2R,4S)-2-(aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol (Albert, 1970).
- A variety of triazoloquinazolinones and azolo[a]pyrimidines have been synthesized using similar compounds as key intermediates, highlighting its utility in the creation of structurally diverse molecules (Shikhaliev et al., 2005); (Bajwa & Sykes, 1979).
Optically Active Compounds
- The compound has been used in the design and synthesis of optically active compounds. For example, trispiro-dendritic melamines have been synthesized using similar compounds, demonstrating its potential in creating optically active molecules (Moldovan et al., 2015).
Molecular Synthesis and Catalysis
- It has been involved in the synthesis of thiomethyltriazolo[1,5-a]pyrimidines using deep eutectic solvents, highlighting its role in facilitating novel synthesis methods (Martins et al., 2016).
- In a similar context, triaza-indolizines have been derived from reactions involving this compound, which is significant in the field of molecular synthesis (Cook, Gentles & Tucker, 2010).
Growth Regulatory and Cytotoxic Activities
- Its derivatives have been used to synthesize compounds with growth regulatory activities. Such research suggests its potential in agricultural science and pharmacology (Eliazyan et al., 2011).
- Additionally, cyclopentanone derivatives, similar to the compound , have been studied for their anti-inflammatory and cytotoxic activities, which is crucial in medicinal chemistry (Chen et al., 1996).
Optical and Electronic Applications
- The compound has been involved in the synthesis of materials with nonlinear optical absorption properties, indicating its utility in optical and electronic device applications (Rahulan et al., 2014).
Organometallic Chemistry
- In organometallic chemistry, the compound has been utilized to synthesize various Rhodium(I) complexes, demonstrating its versatility in creating complex metal-organic structures (Guerriero et al., 2011).
Properties
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-15(2)10-12-9(13-14-10)6-3-7(5-11)8(16)4-6/h6-8,16H,3-5,11H2,1-2H3,(H,12,13,14)/t6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTSZBVGMIMOJI-XLPZGREQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2CC(C(C2)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NNC(=N1)[C@H]2C[C@@H]([C@@H](C2)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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